molecular formula C12H6F6N2O B2410139 5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one CAS No. 372174-01-1

5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one

Cat. No.: B2410139
CAS No.: 372174-01-1
M. Wt: 308.183
InChI Key: HASVQEZZLLGSHC-UHFFFAOYSA-N
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Description

5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one: is a compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Catalysis

5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one is primarily utilized as a ligand in the development of advanced photocatalysts. Its coordination with metals such as iridium and ruthenium facilitates various organic transformations under visible light.

Key Applications in Catalysis:

  • Photocatalytic Reactions : Used in visible-light-mediated reactions such as C-H bond activation and alkene aminoarylation.
  • Hydrogen Evolution : Complexes formed with this ligand exhibit high turnover numbers (TONs) for hydrogen production, showcasing its efficiency in energy conversion processes.
Catalyst TypeMetal UsedApplicationTurnover Number
Iridium ComplexIr(III)Visible-light photocatalysisUp to 832 TONs
Ruthenium ComplexRu(II)C-H bond activationVariable

Material Science

In material science, this compound is employed in the synthesis of semiconductors and dyes for solar cells. Its electron-withdrawing properties enhance the performance of organic photovoltaic devices.

Applications in Material Science:

  • Semiconductors : Utilized in the fabrication of organic semiconductors that are crucial for electronic devices.
  • Solar Cells : Acts as a dye-sensitizer in dye-sensitized solar cells (DSSCs), improving light absorption and conversion efficiency.
Material TypeFunctionalityApplication Area
Organic SemiconductorCharge transportElectronics
Dye for Solar CellsLight absorptionRenewable energy

Biological Studies

The biological relevance of this compound is primarily linked to its metal complexes. These complexes are investigated for their potential interactions with biomolecules and therapeutic applications.

Biological Applications:

  • Metal Complexes : Studied for their anticancer properties and ability to interact with DNA.
  • Biomolecular Interactions : Research is ongoing into how these complexes can modulate biological pathways.

Case Study 1: Photocatalytic Activity

A study demonstrated the use of an iridium complex formed with this compound in photocatalytic hydrogen evolution. The complex achieved a TON of 832 over 96 hours under irradiation, indicating its high efficiency in energy conversion processes.

Case Study 2: Dye-Sensitized Solar Cells

Research on dye-sensitized solar cells incorporating this compound revealed improved light absorption characteristics compared to traditional dyes. The incorporation of trifluoromethyl groups significantly enhanced the photovoltaic performance by increasing charge separation efficiency.

Mechanism of Action

The mechanism of action of 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as hydrogen evolution and C-H bond activation .

Biological Activity

5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H8F6N2O
  • Molecular Weight : 306.19 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Antiviral Properties : Recent studies indicate that derivatives of bipyridinones exhibit antiviral activity against several viruses by targeting viral replication processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl groups and the bipyridine backbone can significantly influence potency and selectivity.

Table 1: Summary of SAR Findings

Compound VariantIC50 (µM)Target Enzyme/PathwayRemarks
5,5'-bis(trifluoromethyl)-2H-bp0.5Viral RNA polymeraseHigh potency
5-(trifluoromethyl)-pyridin-2-one1.0Kinase InhibitionModerate potency
6-(trifluoromethyl)-pyridin-3-one2.5Enzyme X InhibitionLower potency

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of bipyridinones, including our compound, showed significant antiviral activity against human norovirus (HuNoV). The most potent derivative exhibited an EC50 value of 0.9 µM against HuNoV replication in cell-based assays, indicating its potential as a therapeutic agent for viral infections .

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, the compound was evaluated for its ability to inhibit a specific kinase involved in cancer proliferation. The results indicated an IC50 value of 0.5 µM, suggesting strong inhibitory effects that could be leveraged for cancer treatment .

Properties

IUPAC Name

5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2O/c13-11(14,15)7-1-3-9(19-5-7)20-6-8(12(16,17)18)2-4-10(20)21/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASVQEZZLLGSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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